N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide
Description
N-{2-[6-(Ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a trifunctional scaffold:
- Core structure: Pyrazolo[3,4-d]pyrimidine, a bicyclic heteroaromatic system known for kinase inhibition and anticancer activity.
- 4-position: 2-Methylpropylamino (isobutylamino) group, contributing to hydrogen bonding and target affinity. N1-side chain: Ethyl-linked 4-fluorobenzamide, influencing solubility and receptor interactions.
This compound is hypothesized to target kinases or nucleotide-binding proteins due to structural resemblance to ATP-competitive inhibitors. Its design leverages fluorinated aromatic systems for improved bioavailability and selectivity .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6OS/c1-4-29-20-25-17(23-11-13(2)3)16-12-24-27(18(16)26-20)10-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,12-13H,4,9-11H2,1-3H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZNOQAQKZDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=C(C=C3)F)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide can be achieved through a multi-step process involving the following key steps:
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This typically involves the condensation of appropriate starting materials, such as 3-aminopyrazole and ethyl acetoacetate, under controlled conditions to form the desired heterocyclic ring system.
Introduction of the ethylsulfanyl group: This can be accomplished by reacting the pyrazolo[3,4-d]pyrimidine intermediate with an appropriate sulfur-containing reagent, such as ethanethiol, under conditions that promote nucleophilic substitution.
Incorporation of the 2-methylpropylamino group: This step involves the reaction of the intermediate with 2-methylpropylamine under conditions that facilitate amination.
Attachment of the 4-fluorobenzamide moiety: The final step typically involves the coupling of the intermediate with 4-fluorobenzoyl chloride under conditions that promote the formation of an amide bond.
Chemical Reactions Analysis
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify its functional groups, such as reducing the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The pyrazolo[3,4-d]pyrimidine core and the fluorobenzamide moiety can undergo substitution reactions with appropriate reagents, such as halogenation or nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and materials science.
Biology: It serves as a tool for studying enzyme inhibition and receptor binding interactions, contributing to our understanding of biochemical pathways.
Medicine: The compound has potential as a lead compound for the development of novel pharmaceuticals targeting specific diseases, such as cancer, inflammatory disorders, and infectious diseases.
Industry: It can be utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric site of the enzyme, preventing substrate binding and catalysis. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The precise mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
A structurally relevant analogue, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), shares the pyrazolo[3,4-d]pyrimidine core but differs in substituents and appended moieties.
| Parameter | Target Compound | Example 53 |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| 6-Position Substituent | Ethylsulfanyl (C₂H₅S-) | Chromen-4-one fused with 3-(3-fluorophenyl) and 5-fluoro groups |
| 4-Position Substituent | 2-Methylpropylamino (isobutylamino) | Amino group |
| N1-Side Chain | Ethyl-linked 4-fluorobenzamide | Ethyl-linked 2-fluoro-N-isopropylbenzamide |
| Molecular Weight (M+1) | Not explicitly reported (estimated ~500–550 g/mol) | 589.1 g/mol |
| Melting Point | Not reported | 175–178°C |
| Key Functional Groups | Fluorobenzamide, ethylsulfanyl, isobutylamino | Fluorochromenone, isopropylbenzamide, dual fluorophenyl groups |
Research Findings and Functional Implications
The fluorophenyl groups enhance π-π stacking with hydrophobic kinase pockets . Target Compound: The ethylsulfanyl group may improve membrane permeability compared to Example 53’s bulky chromenone, while the 4-fluorobenzamide could enhance selectivity for tyrosine kinases (e.g., EGFR).
Physicochemical Properties: Solubility: The target compound’s ethylsulfanyl and isobutylamino groups likely increase lipophilicity (logP ~3–4), whereas Example 53’s chromenone may reduce solubility despite its polar amide group.
Synthetic Accessibility: Example 53 requires multi-step synthesis involving Suzuki coupling for chromenone integration, increasing complexity . The target compound’s simpler substituents (ethylsulfanyl, isobutylamino) may streamline synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
